molecular formula C10H13NO3 B12112016 1,3-Benzodioxole-5-ethanamine, beta-methoxy- CAS No. 73304-06-0

1,3-Benzodioxole-5-ethanamine, beta-methoxy-

Cat. No.: B12112016
CAS No.: 73304-06-0
M. Wt: 195.21 g/mol
InChI Key: KUTKTMOZFCYDLZ-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-5-ethanamine, beta-methoxy- is an organic compound with the molecular formula C10H13NO3. It is a derivative of 1,3-benzodioxole, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group

Preparation Methods

The synthesis of 1,3-Benzodioxole-5-ethanamine, beta-methoxy- typically involves the reaction of catechol with disubstituted halomethanes . The reaction conditions often require aprotic polar solvents to facilitate the methylenation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

1,3-Benzodioxole-5-ethanamine, beta-methoxy- can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the benzodioxole ring. Common reagents include halides and alkoxides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-Benzodioxole-5-ethanamine, beta-methoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-5-ethanamine, beta-methoxy- involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1,3-Benzodioxole-5-ethanamine, beta-methoxy- can be compared with other similar compounds, such as:

The uniqueness of 1,3-Benzodioxole-5-ethanamine, beta-methoxy- lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

73304-06-0

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-methoxyethanamine

InChI

InChI=1S/C10H13NO3/c1-12-10(5-11)7-2-3-8-9(4-7)14-6-13-8/h2-4,10H,5-6,11H2,1H3

InChI Key

KUTKTMOZFCYDLZ-UHFFFAOYSA-N

Canonical SMILES

COC(CN)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

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